molecular formula C12H24O2Si B2520431 1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde CAS No. 2095410-23-2

1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde

Cat. No.: B2520431
CAS No.: 2095410-23-2
M. Wt: 228.407
InChI Key: YDPKTWTUVWECJS-UHFFFAOYSA-N
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Description

1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde is a chemical compound with the molecular formula C12H24O2Si and a molecular weight of 228.41 g/mol . It is commonly used in organic synthesis due to its unique structural properties, which include a cyclopentane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group, followed by the introduction of an aldehyde group. One common method involves the reaction of cyclopentanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole to form the TBDMS-protected cyclopentanol. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reagents and conditions used are typically the same, but with adjustments to accommodate the scale of production.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The TBDMS group can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: TBAF, acidic conditions

Major Products Formed

    Oxidation: Cyclopentanecarboxylic acid

    Reduction: 1-[(Tert-butyldimethylsilyl)oxy]cyclopentanol

    Substitution: Cyclopentanol

Scientific Research Applications

1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The TBDMS group provides steric protection, allowing selective reactions at the aldehyde group. The compound can act as an electrophile in nucleophilic addition reactions, forming various adducts depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear aldehydes. This uniqueness makes it valuable in the synthesis of cyclic compounds and in reactions requiring selective protection of hydroxyl groups .

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxycyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(10-13)8-6-7-9-12/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPKTWTUVWECJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-23-2
Record name 1-[(tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde
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